Product packaging for Acetyl-T2 Toxin(Cat. No.:CAS No. 21259-21-2)

Acetyl-T2 Toxin

Cat. No.: B1210223
CAS No.: 21259-21-2
M. Wt: 508.6 g/mol
InChI Key: NOTOVTQRFFVBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-T2 Toxin (3-Acetyl T-2 toxin) is a type A trichothecene mycotoxin, a naturally occurring emetic metabolite first isolated from Fusarium poae . It features a stable tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene ring system, which is essential for its biological activity . The compound is characterized by hydroxyl and acetyloxy groups, is insoluble in water, and is highly soluble in organic solvents such as acetone, ethyl acetate, chloroform, and dimethyl sulfoxide . It is highly stable and can resist degradation during standard food processing and heat sterilization . In research settings, this compound serves as a critical compound for studying the mechanisms and effects of trichothecene mycotoxins. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the peptidyltransferase component of the 60S ribosomal subunit . It also disrupts nucleic acid synthesis, induces oxidative stress, and can trigger apoptosis in various cell types, including immune cells and gastrointestinal tissue . Comparative studies on bovine platelet function have revealed that this compound is a more potent inhibitor of platelet aggregation than its parent compound, T-2 Toxin, and other related trichothecenes, likely due to its efficient partitioning into platelet membranes . This makes it a valuable tool for investigating cellular membrane interactions and the structure-activity relationships of trichothecenes. This product is intended for research applications only, including in vitro toxicological studies, agricultural science investigating fungal contamination of grains, and mechanistic studies on cellular apoptosis and oxidative damage. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36O10 B1210223 Acetyl-T2 Toxin CAS No. 21259-21-2

Properties

IUPAC Name

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOVTQRFFVBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21259-21-2
Record name Acetyl T-2 toxin
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Record name Acetyl-T2 Toxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Fungal Production of Acetyl T2 Toxin

Fungal Architects: Identifying the Producers of Acetyl-T2 Toxin's Precursors

The production of trichothecene (B1219388) mycotoxins, including the precursors to this compound, is predominantly associated with various species within the fungal genus Fusarium. These filamentous fungi are widespread in nature and can contaminate a variety of agricultural commodities. Among the numerous Fusarium species, several have been identified as significant producers of T-2 toxin, the immediate precursor to this compound.

Key among these are:

Fusarium sporotrichioides : Widely recognized as a major producer of T-2 toxin. nih.gov

Fusarium langsethiae : Another significant species responsible for T-2 toxin contamination, particularly in European cereals. acs.org

Fusarium acuminatum : Also cited as a producer of T-2 toxin. nih.gov

Fusarium poae : While its role in producing significant amounts of T-2 toxin has been debated, it is often listed among the potential producers. nih.govacs.org

It is within these fungal species that the genetic machinery for synthesizing the core trichothecene structure and subsequently modifying it to produce T-2 toxin, and by extension this compound, resides. The presence of this compound has been detected in extracts of F. sporotrichioides and F. langsethiae, underscoring their relevance in the study of this specific mycotoxin.

Fungal Species Associated with T-2 Toxin Production
Fungal SpeciesCommon SubstratesGeographical Distribution
Fusarium sporotrichioidesCereals (wheat, barley, oats, maize)Widespread, particularly in temperate climates
Fusarium langsethiaeCereals (especially oats and barley)Predominantly in Europe
Fusarium acuminatumVarious plants and soilWorldwide
Fusarium poaeCerealsWidespread

The Molecular Blueprint: Genetic and Enzymatic Pathways of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process, intricately regulated by a suite of genes known as the trichothecene (TRI) gene cluster. This pathway involves the creation of a core sesquiterpenoid skeleton, followed by a series of enzymatic modifications, including hydroxylations, acylations, and deacetylation reactions.

The Critical Roles of TRI Genes in Acetylation and Deacetylation

Central to the formation and modification of the T-2 toxin molecule are specific enzymes encoded by the TRI genes. These enzymes catalyze the addition and removal of acetyl and other acyl groups at specific positions on the trichothecene backbone, which is crucial for the final structure of the toxin.

The TRI16 gene encodes an acyltransferase that is responsible for the esterification at the C-8 position of the trichothecene skeleton. This step is a key determinant in the pathway leading to the formation of T-2 toxin.

Conversely, the TRI8 gene encodes an esterase that carries out deacetylation at the C-3 position. This deacetylation is a critical final step in the biosynthesis of T-2 toxin itself.

Building Blocks and Intermediates: The Biosynthetic Cascade

The journey to this compound begins with a common precursor for all trichothecenes: farnesyl pyrophosphate (FPP) . The biosynthesis then proceeds through a complex cascade of intermediate metabolites.

The initial steps involve the cyclization of FPP to form trichodiene , the first dedicated intermediate in the pathway. This is followed by a series of oxygenation reactions to produce isotrichotriol , which then undergoes cyclization to form isotrichodermol .

Subsequent enzymatic modifications, including hydroxylations and acetylations at various positions on the trichothecene ring, lead to a series of intermediates. Key among these in the T-2 toxin pathway is calonectrin . The pathway then proceeds through further modifications, including the crucial C-8 acylation by the TRI16 enzyme, ultimately leading to the formation of T-2 toxin. The final step to produce this compound would then involve the acetylation of the hydroxyl group on the T-2 toxin molecule.

Environmental Triggers: Conditions Influencing this compound Accumulation

The production of trichothecene mycotoxins, including this compound, by Fusarium species is not constant and is significantly influenced by a range of environmental and cultural factors. Understanding these influences is critical for predicting and potentially mitigating mycotoxin contamination in agricultural settings.

Temperature is a key determinant of both fungal growth and toxin production. For Fusarium langsethiae, a significant producer of T-2 and HT-2 toxins, the optimal temperature range for toxin production is between 20-30°C. nih.gov Similarly, for Fusarium sporotrichioides, the optimal temperature for T-2 toxin production is generally in the cooler to moderate range. nih.gov

Water activity (a_w) , a measure of the availability of water for microbial growth, is another critical factor. High water activity is generally favorable for both fungal growth and mycotoxin production. For F. langsethiae, the optimal water activity for T-2 and HT-2 toxin production is between 0.98 and 0.995. nih.gov

The culture medium or substrate on which the fungus grows also plays a vital role. The availability of specific nutrients can significantly impact the expression of the TRI genes and, consequently, the amount of toxin produced. For instance, the composition of cereal grains can influence the levels of mycotoxin contamination.

Optimal Conditions for T-2 and HT-2 Toxin Production by Fusarium langsethiae
Environmental FactorOptimal Range
Temperature20-30°C
Water Activity (a_w)0.98-0.995

Data based on studies of T-2 and HT-2 toxin production, which are closely related to this compound.

Molecular Mechanisms of Action of Acetyl T2 Toxin

Nucleic Acid Integrity and Repair Mechanism Alterations

Table 3.4.1: DNA Damage Induced by T-2 Toxin

Type of DNA DamageEffect of T-2 ToxinSupporting Evidence (Search Result Index)
DNA Strand BreaksInduction spandidos-publications.comnih.govnih.gov
DNA Damage (General)Induction srce.hroncotarget.comspandidos-publications.comnih.govresearchgate.netscispace.comnih.govnih.gov
DNA Adduct FormationPotential wikipedia.org
DNA Repair InductionNot observed (yeast) nih.gov

Research indicates that T-2 toxin exposure can lead to DNA damage, but specific data detailing its influence on the functionality of particular DNA repair pathways is limited. In yeast models, T-2 toxin treatment did not appear to induce DNA repair mechanisms such as recombination or excision repair nih.gov. Further investigation into the precise impact of T-2 toxin on the intricate network of DNA repair pathways is warranted.

Cellular and in Vitro Research Models for Acetyl T2 Toxin Studies

Development and Characterization of Relevant Cell Line Models (e.g., HepG2, HT-29, IPEC-J2, human astrocytes)

The use of established cell lines provides a reproducible and controlled environment for toxicological screening. For mycotoxin research, cell lines derived from target organs such as the liver, intestine, and central nervous system are particularly relevant.

HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site for xenobiotic metabolism, the HepG2 cell line is a cornerstone for studying the biotransformation of toxins. While extensive research exists for the T-2 toxin in HepG2 cells, showing rapid metabolism to its derivatives, specific studies characterizing the direct effects and metabolic fate of the Acetyl-T2 toxin are less common. nih.govnih.gov Research on related compounds shows that HepG2 cells can metabolize T-2 toxin into various products, including HT-2 toxin and T2-triol, highlighting the cell line's metabolic competency which would be crucial for investigating this compound's biotransformation. nih.gov

HT-29 (Human Colon Adenocarcinoma): The gastrointestinal tract is the first point of contact for ingested mycotoxins. The HT-29 cell line, capable of differentiating into mature intestinal cells, serves as a valuable model for studying intestinal toxicity. spasb.ro It allows for the investigation of parameters like cell viability, apoptosis, and oxidative damage. spasb.ro Studies on the parent T-2 toxin in this cell line have demonstrated its cytotoxic properties and its ability to be absorbed and metabolized, suggesting that HT-29 cells would be a suitable model for exploring the specific intestinal effects of this compound. nih.govacs.org

IPEC-J2 (Porcine Intestinal Epithelial Cells): The IPEC-J2 cell line is a non-transformed model derived from the jejunum of a neonatal piglet, offering a physiologically relevant system for studying intestinal barrier function. researchgate.net It is widely used to investigate the impacts of mycotoxins on tight junction proteins and inflammatory responses. researchgate.netnih.gov Given that T-2 toxin and its metabolites are known to impair intestinal integrity in this model, IPEC-J2 cells represent a key platform for characterizing how this compound may compromise the intestinal barrier. nih.govnih.gov

Human Astrocytes: To understand the neurotoxic potential of mycotoxins, models of the central nervous system are employed. Human astrocytes, the most abundant glial cells in the brain, are critical for neuronal support and homeostasis. mdpi.com Research has shown that primary human astrocytes are highly sensitive to the cytotoxic effects of the T-2 toxin, undergoing apoptosis at low concentrations. nih.govacs.org This established sensitivity makes astrocyte models essential for investigating whether this compound exhibits similar neurotoxic properties. nih.govacs.orgnih.gov

Table 1: Overview of Cell Line Models for Mycotoxin Research

Cell Line Origin Tissue Represented Key Applications in Toxin Research
HepG2 Human Hepatocellular Carcinoma Liver Metabolism, Biotransformation, Cytotoxicity
HT-29 Human Colon Adenocarcinoma Intestine (Colon) Intestinal Toxicity, Apoptosis, Oxidative Stress
IPEC-J2 Porcine Jejunal Epithelium Intestine (Small) Intestinal Barrier Integrity, Inflammation

| Human Astrocytes | Human Brain Tissue | Central Nervous System | Neurotoxicity, Apoptosis, Cellular Uptake |

Application of Primary Cell Culture Systems for Mechanistic Elucidation (e.g., chicken hepatocytes, human astrocytes)

Primary cells, being directly isolated from tissues, offer a model that more closely mimics the in vivo physiological state compared to immortalized cell lines.

Chicken Hepatocytes: Poultry are particularly sensitive to trichothecene (B1219388) mycotoxins, making primary chicken hepatocytes a highly relevant model for agricultural and veterinary toxicology. nih.gov Studies using these cells have been instrumental in elucidating the mechanisms of T-2 toxin-induced hepatotoxicity, including the induction of oxidative stress, apoptosis, and autophagy. nih.govresearchgate.netmdpi.com These primary cultures have been shown to effectively metabolize T-2 toxin and have been used to investigate its immunomodulatory and cytotoxic effects. mdpi.com This makes them an ideal system for detailed mechanistic studies on this compound's effects on avian liver cells.

Human Astrocytes: As mentioned, primary cultures of normal human astrocytes (NHA) have been used to investigate the neurotoxic potential of T-2 toxin. nih.govacs.org These studies have identified apoptosis as a key mechanism of action and have analyzed the cellular uptake and metabolism of the toxin. nih.govacs.org The high sensitivity of these primary cells to T-2 toxin underscores their importance in determining the specific neurotoxic risk profile of this compound. nih.govnih.gov

Utilization of Ex Vivo Tissue Explant Systems for Molecular Investigations

Ex vivo tissue explant systems, which involve the culture of intact tissue fragments, preserve the complex three-dimensional architecture and multicellular interactions of the original organ. This provides a significant advantage over monolayer cell cultures for studying toxicological effects in a more biologically representative context. These systems, such as precision-cut lung or liver slices and intestinal explants, allow for the investigation of endpoints like cytokine production, gene expression, and histopathological changes. reprocell.com While specific studies employing ex vivo models for this compound are not prominent in the literature, this methodology holds great promise for future research to bridge the gap between in vitro cell culture and in vivo animal studies.

Advanced Cell-Based Assays for High-Throughput Screening and Mechanistic Profiling

High-throughput screening (HTS) utilizes automated, cell-based assays to rapidly evaluate the biological activity of a large number of compounds. semanticscholar.orglifescienceglobal.com These platforms are crucial for identifying toxic liabilities early in the research process.

Quantitative HTS (qHTS) approaches generate concentration-response data for thousands of chemicals against a variety of biological targets, including cytotoxicity, DNA damage, and apoptosis induction. nih.gov Such assays are integral to large-scale toxicology programs like Tox21, which aim to prioritize chemicals for further investigation. nih.govtox21.gov

For mechanistic profiling, a battery of cell-based assays can be employed. These can range from measuring general cytotoxicity using MTT or LDH release assays to more specific endpoints. mdpi.com For instance, assays can be designed to measure the induction of oxidative stress (ROS production), mitochondrial dysfunction, and the activation of specific cellular signaling pathways. nih.govfrontiersin.org While the application of HTS specifically for this compound is not yet widely documented, the existing frameworks for other mycotoxins provide a clear roadmap for its future toxicological profiling. researchgate.netnih.gov

Table 2: Common Endpoints in Advanced Cell-Based Assays

Assay Type Endpoint Measured Mechanistic Insight
MTT / Resazurin Cellular metabolic activity General Cytotoxicity, Cell Viability
LDH Release Membrane integrity Cell Lysis, Necrosis
Flow Cytometry (Annexin V/PI) Phosphatidylserine exposure, membrane permeability Apoptosis vs. Necrosis
DCFH-DA Assay Reactive Oxygen Species (ROS) levels Oxidative Stress
ELISA / Multiplex Immunoassay Cytokine/Chemokine levels Inflammatory Response

| Reporter Gene Assays | Activation of specific signaling pathways | Target-specific Mechanisms |

Analytical Methodologies for Acetyl T2 Toxin Detection and Quantification in Research Samples

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection is the definitive standard for the analysis of mycotoxins, including Acetyl-T2 toxin. This powerful pairing enables the isolation of the target analyte from intricate sample matrices and its conclusive identification and measurement.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a predominant and highly effective technique for analyzing this compound. nih.gov This method provides exceptional sensitivity and selectivity, allowing for the detection of minute quantities of the toxin. The process involves separating this compound from other components via liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. Monitoring specific precursor and product ion transitions ensures a high degree of certainty in both identification and quantification.

Research has successfully demonstrated the use of HPLC-MS/MS for the concurrent detection of multiple mycotoxins, including this compound and its related compounds. mdpi.comnih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was adapted to quantify T-2 toxin, its glucoside derivative (T-2-3G), and its acetyl derivative, 3-acetyl-T-2 (3A-T-2). nih.gov In a study of 56 staple flour samples, while T-2 and/or HT-2 toxins were found in 16 samples, only trace amounts of 3A-T-2 were detected in two rye samples, and no T-2-3G was found. nih.gov This highlights the method's capability to differentiate and quantify these structurally similar compounds. The extraction of analytes is typically performed with a solvent mixture like acetonitrile (B52724)/water, followed by a cleanup step to minimize matrix effects. nih.govtandfonline.com

Key parameters for an effective HPLC-MS/MS analysis include the selection of the chromatographic column, the composition of the mobile phase, and the settings of the mass spectrometer. Typically, reversed-phase columns (like C18) are used with a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization. lcms.czmdpi.com

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

Parameter Condition
Chromatography
Column C18 or Pentafluorophenyl (PFP) reversed-phase
Mobile Phase A Water with additives (e.g., 10 mM ammonium acetate, 0.1% formic acid)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion > Product Ion Specific m/z transition for this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as another powerful tool for the analysis of this compound. nih.gov A critical consideration for analyzing trichothecenes by GC-MS is their low volatility. mdpi.com Therefore, a derivatization step is necessary to transform the toxin into a more volatile and thermally stable compound. mdpi.com This is commonly achieved through silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the this compound is introduced into the gas chromatograph for separation. The separated, derivatized toxin then enters the mass spectrometer for detection. GC-MS provides high chromatographic resolution and is a well-established technique for mycotoxin analysis. mdpi.com The selection of the derivatizing agent and the reaction conditions are vital for accurate and reproducible results. In one study, GC/MS analysis was used to identify metabolites of T-2 toxin, where 3-acetyl T-2 toxin was identified with a retention time of 15.4 minutes under specific chromatographic conditions. nih.gov

Immunoassay-Based Detection Methods for Research Applications

Immunoassays leverage the highly specific binding between an antibody and an antigen—in this case, this compound. These methods offer high specificity and sensitivity and are frequently employed for the rapid screening of numerous samples in research environments. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

The enzyme-linked immunosorbent assay (ELISA) is a common immunoassay format for mycotoxin detection. r-biopharm.com Developing an ELISA for this compound requires the production of specific antibodies that recognize it. tandfonline.com In a study, monoclonal antibodies were produced that recognized acetyl-T-2 toxin (AT-2), which were then used to develop an ELISA kit for measuring the total amount of T-2 and HT-2 toxins. tandfonline.com

Validation of an ELISA kit involves assessing its performance, including sensitivity, specificity (cross-reactivity with related mycotoxins), accuracy, and precision. tandfonline.com Cross-reactivity is a particularly important parameter due to the structural similarities among trichothecenes. For example, one commercial T-2 Toxin ELISA kit shows 100% cross-reactivity with T-2 toxin, but only 12% with Acetyl-T-2 and 3% with HT-2. biostonescientific.com Another study developed a monoclonal antibody for T-2 toxin that showed significant cross-reactivity with metabolites like 3'OH T-2 and Acetyl T-2. apsnet.org

Table 2: Cross-Reactivity Profile of a Monoclonal Antibody in a Competitive Indirect Enzyme Immunoassay (CIEIA)

Trichothecene (B1219388) 50% Inhibition (ng)
T-2 0.023
Acetyl T-2 0.094
3'OH T-2 0.018
3'OH HT-2 0.100
HT-2 1.0

Source: Adapted from Hunter et al. (1987) apsnet.org

Lateral Flow Immunoassays and Biosensor Platforms

Lateral flow immunoassays (LFIAs), or strip tests, are rapid, user-friendly devices ideal for on-site or preliminary screening. mdpi.comnih.gov While many LFIAs target T-2 toxin, their cross-reactivity profiles determine their applicability for detecting acetylated forms. ringbio.commzfoodtest.com

Biosensor platforms offer a more advanced approach, integrating a biological recognition element with a physical transducer to produce a measurable signal. researchgate.net Technologies like surface plasmon resonance (SPR) and electrochemical biosensors have been developed for mycotoxin detection and can be adapted for this compound. researchgate.netnih.gov For instance, an SPR-based biosensor was developed for the simultaneous detection of multiple mycotoxins, including the T-2 toxin. mdpi.com Another electrochemical biochip was developed for the rapid detection of T-2 toxin, among others, using an indirect competitive immunoassay format. researchgate.net These platforms offer potential benefits in speed, sensitivity, and portability for research applications. researchgate.netnih.gov

Spectroscopic Approaches and Advanced Sensor Development

Research is actively exploring novel spectroscopic techniques and advanced sensors for mycotoxin detection, aiming for rapid, non-destructive, and high-throughput analysis. mdpi.com

Techniques like Fourier-transform infrared (FT-IR) spectroscopy can identify mycotoxins through their unique vibrational spectra. One study used FT-IR to investigate the interaction between T-2 toxin and modified bentonite (B74815) clay. mdpi.com The spectra revealed changes suggesting interactions involving the C-H₂ hydrocarbon chains of the T-2 toxin, indicating an adsorption mechanism. mdpi.com

Advanced sensor development includes the use of novel recognition elements like aptamers and sophisticated nanomaterials to improve sensor signals. mdpi.com While much of the biosensor research has focused on T-2 toxin, the principles and technologies, such as electrochemical immunosensors and optical biosensors, are applicable to the development of specific sensors for this compound. researchgate.netnih.gov

Metabolism and Biotransformation of Acetyl T2 Toxin in Research Models

Microbial Biotransformation Pathways

Microorganisms, including yeasts and bacteria, play a significant role in the biotransformation of T-2 toxin. These pathways often involve modifications such as deacetylation, hydroxylation, and glucosylation, which can lead to less toxic products.

Deacetylation: A primary microbial biotransformation pathway involves the removal of acetyl groups. For instance, T-2 toxin can be deacetylated to form HT-2 toxin, a major metabolite observed across various studies europa.eunih.govasm.orgrivm.nlacs.org. This process is often facilitated by microbial esterases.

Hydroxylation: Microbial hydroxylation can introduce hydroxyl groups at different positions on the T-2 toxin molecule. For example, hydroxylation can occur on the isovaleryl side chain, yielding metabolites like 3'-hydroxy T-2 toxin europa.eumdpi.com.

Glucosylation: Glucosylation, the conjugation of glucose to the toxin molecule, is another significant microbial transformation. Yeasts, particularly those from the Blastobotrys and Trichomonascus clades, have been shown to convert T-2 toxin into T-2 toxin 3-glucoside nih.govtandfonline.com. This process increases the water solubility of the toxin, potentially reducing its bioavailability and toxicity mdpi.comwikipathways.org.

Other Pathways: Microbial communities can also perform de-epoxidation, removing the epoxide ring, or modify other side chains, such as the isovaleryl group, leading to compounds like neosolaniol (B1681912) nih.govasm.orgresearchgate.net. Acetylation, converting T-2 toxin to 3-acetyl T-2 toxin, is also observed, with some yeasts capable of this modification nih.govmdpi.commdpi.com.

Table 1: Microbial Biotransformation Pathways of T-2 Toxin

Microorganism TypeExample Species/GroupKey Biotransformation Pathways ObservedReferences
YeastsBlastobotrys species, Trichomonascus cladeDeacetylation (T-2 to HT-2), Glucosylation (T-2 to T-2 toxin 3-glucoside), Acetylation (T-2 to 3-acetyl T-2) nih.govtandfonline.commdpi.com
BacteriaSoil and freshwater bacteria, Curtobacterium isolateDeacetylation (T-2 to HT-2, T-2 triol), Hydroxylation, Removal of isovaleryl group (to neosolaniol) asm.orgmdpi.comresearchgate.net
Microbial CommunitiesConsortiums (e.g., BJ consortium)Deacetylation, Hydroxylation, Glucosylation, De-epoxidation, leading to HT-2, T-2 triol, T-2 tetraol asm.orgresearchgate.net

Enzymatic Conversion and Detoxification Mechanisms in Non-Mammalian and in vitro Systems

Enzymatic conversions are central to the biotransformation of T-2 toxin, occurring within various non-mammalian systems and in vitro experimental setups. These enzymes often target specific functional groups on the toxin molecule, facilitating detoxification.

Esterase Activity: Carboxylesterases are key enzymes responsible for the deacetylation of T-2 toxin, primarily converting it to HT-2 toxin. This activity has been observed in various tissues and in vitro systems, including isolated microsomes and cell-free extracts europa.euasm.org.

Cytochrome P450 (CYP) Enzymes: CYP enzymes, particularly those in the CYP3A family, are involved in hydroxylation reactions. For example, chicken CYP3A37 and human CYP1A5 have been shown to hydroxylate T-2 toxin, often on the isovaleryl side chain, producing metabolites such as 3'-hydroxy T-2 toxin rivm.nlmdpi.com.

Glycosyltransferases (UGTs): Plant and microbial UGTs catalyze the glucosylation of T-2 toxin and its metabolites. Studies using recombinant UGTs from plants like Arabidopsis thaliana and barley have demonstrated their ability to conjugate glucose to the C-3 position of HT-2 toxin d-nb.info.

In vitro Systems: Various in vitro systems, including animal liver microsomes, human cell lines (e.g., HT-29, RPTEC), and purified enzymes, are utilized to study these enzymatic conversions. These systems allow for the detailed characterization of metabolic pathways and the identification of specific enzymes involved in T-2 toxin detoxification europa.eurivm.nlmdpi.comacs.org.

Table 2: Enzymatic Conversions of T-2 Toxin in Research Systems

Enzyme Class/SystemSpecific Enzyme/System ExamplePrimary Reaction TypeTarget Toxin/MetaboliteResulting Metabolite(s)References
EsterasesCarboxylesterasesDeacetylationT-2 ToxinHT-2 Toxin europa.euasm.org
Cytochrome P450 (CYP)CYP3A37, CYP1A5HydroxylationT-2 Toxin3'-hydroxy T-2 toxin, 19-OH T-2 toxin rivm.nlmdpi.com
UDP-glucosyltransferases (UGTs)Recombinant UGTs (e.g., from Barley, Arabidopsis thaliana)GlucosylationHT-2 ToxinHT2-3-O-β-d-Glc d-nb.info
MicrosomesAnimal liver microsomes, Human microsomesHydroxylation, DeacetylationT-2 Toxin, HT-2 ToxinHT-2 Toxin, Neosolaniol, T-2 triol, 3'-OH-T2, 3'-OH-HT2 rivm.nlmdpi.comacs.org
Microbial Cell-free ExtractsFrom Fusarium sp. strain C37410-90Hydrolysis (ester)T-2 ToxinVarious (e.g., HT-2 Toxin) asm.orgmdpi.com

Identification and Characterization of Acetyl-T2 Toxin Metabolites in Experimental Studies

Research studies have successfully identified and characterized a range of metabolites resulting from the biotransformation of T-2 toxin and its acetylated precursors. These identifications are typically achieved using advanced analytical techniques, and the metabolites are observed in various experimental matrices.

Key Metabolites: Common metabolites identified include HT-2 toxin (resulting from deacetylation of the C-4 acetyl group), neosolaniol (from hydrolysis of the C-8 isovaleryl group), and T-2 triol (from further deacetylation). Other identified compounds include 3'-hydroxy T-2 toxin, 4-deacetylneosolaniol (B1223109), T-2 tetraol, and various glucosylated conjugates, such as HT2-3-O-β-d-Glc europa.eumdpi.comacs.org. 3-acetyl T-2 toxin is also a significant metabolite, often formed by microbial acetylation nih.govmdpi.com.

Experimental Systems: Metabolites have been identified in studies using:

Plant systems: Oats, wheat, and barley have been used to investigate T-2 toxin metabolism, revealing the formation of glucosylated and acetylated derivatives acs.orgmdpi.comwikipathways.org.

Cellular systems: Human cell lines like HT-29 and renal proximal tubular epithelial cells (RPTEC) have been employed to study in vitro metabolism, identifying HT-2 toxin, neosolaniol, and T-2 triol as major products acs.org.

Microbial cultures: Various yeast and bacterial species have been studied, confirming the production of metabolites like HT-2 toxin, T-2 triol, and glucosides nih.govasm.orgresearchgate.netmdpi.com.

Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly high-resolution mass spectrometry (HRMS/MS), is the primary method for identifying and characterizing these metabolites based on their retention times, accurate masses, and fragmentation patterns mdpi.comacs.org.

Table 3: Identified Metabolites of T-2 Toxin in Experimental Studies

Metabolite NamePrimary Biotransformation Leading to FormationExperimental Systems Where IdentifiedReferences
HT-2 ToxinDeacetylation of T-2 ToxinMammalian systems (in vivo, in vitro), Microbial cultures, Plants (Oats, Wheat, Barley) europa.eunih.govasm.orgrivm.nlacs.orgmdpi.comwikipathways.orgresearchgate.netacs.org
Neosolaniol (NEO)Hydrolysis of the C-8 isovaleryl group of T-2 ToxinMammalian systems (in vitro), Microbial cultures, Plants (Oats, Wheat, Barley) nih.govasm.orgmdpi.comresearchgate.netacs.org
T-2 TriolFurther deacetylation of HT-2 ToxinMammalian systems (in vitro), Microbial cultures, Plants (Oats, Wheat, Barley) europa.euasm.orgmdpi.comresearchgate.netacs.org
3-acetyl T-2 ToxinMicrobial acetylation of T-2 ToxinMicrobial cultures (Yeasts), Plants (Oats, Wheat) nih.govacs.orgmdpi.comwikipathways.orgmdpi.comd-nb.info
T-2 Toxin 3-glucoside / HT2-3-O-β-d-GlcGlucosylation of T-2 Toxin or HT-2 Toxin at the C-3 positionMicrobial cultures (Yeasts), Plants (Oats, Wheat, Barley) nih.govacs.orgtandfonline.commdpi.comwikipathways.orgd-nb.info
3'-hydroxy T-2 ToxinHydroxylation of T-2 Toxin on the isovaleryl side chainMammalian systems (in vitro), Microbial cultures europa.eumdpi.comacs.org
4-deacetylneosolaniolHydrolysis of the C-4 acetyl group and C-8 isovaleryl group of T-2 ToxinMammalian systems (in vitro), Microbial cultures europa.euasm.orgresearchgate.netacs.org
T-2 TetraolFurther hydrolysis/deacetylation of T-2 triol or other precursorsMammalian systems (in vitro), Microbial cultures europa.euasm.orgmdpi.comresearchgate.netacs.org
Glucuronide conjugatesGlucuronidation of T-2 Toxin or HT-2 ToxinMammalian systems (in vitro) europa.euacs.org

Compound List:

T-2 Toxin

HT-2 Toxin

3-acetyl T-2 Toxin

Neosolaniol (NEO)

T-2 Triol

3'-hydroxy T-2 Toxin

4-deacetylneosolaniol

T-2 Tetraol

T-2 Toxin 3-glucoside

HT2-3-O-β-d-Glc

T-2 Toxin Glucuronide

HT-2 Toxin Glucuronide

15-acetyl-T2-tetraol-Glc

Dehydro-15-acetyl-T2-tetraol-Glc

Feruloyl-T2

Analytical Studies of Acetyl T2 Toxin Presence in Research Relevant Matrices

Occurrence and Analytical Detection in Agricultural Commodities and Food/Feed Components (Focus on research surveys and methodology)

Research surveys have consistently monitored the presence of type A trichothecenes, including T-2 toxin and its acetylated forms, in a variety of agricultural commodities worldwide. Cereals such as oats, wheat, barley, maize, and rice are frequently implicated as sources of contamination. researchgate.netnih.govbrieflands.com The lipophilic nature of these toxins facilitates their absorption through the skin, gut, and pulmonary mucosa. nih.gov

Analytical methodologies for the detection of Acetyl-T2 toxin and related compounds are primarily based on chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors (FLD) has been widely used. ekb.eg For instance, a method for the determination of T-2 and HT-2 toxins in cereals and cereal products involves derivatization with 1-anthroylnitrile followed by LC-FLD analysis. ekb.eg Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the toxins to enhance their volatility. researchgate.netnih.gov

In recent years, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant method for mycotoxin analysis. researchgate.netcnr.it This is due to its high sensitivity, specificity, and the ability to simultaneously detect multiple mycotoxins without the need for derivatization. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the speed and resolution of these analyses. researchgate.net Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are also available for rapid screening of T-2 toxin, although their cross-reactivity with other trichothecenes like this compound can vary. francescoriccilab.com

Sample preparation is a critical step in the analytical workflow and typically involves extraction with organic solvents like acetonitrile (B52724) or methanol, followed by a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove matrix interferences. ekb.egresearchgate.net

The following table summarizes findings from various research surveys on the contamination of agricultural commodities with T-2 and HT-2 toxins, which are closely related to this compound.

Detection in Fungal Culture Extracts and Contaminated Substrates for Research Purposes

The in vitro production of this compound and related trichothecenes by various Fusarium species is a key area of mycotoxin research. researchgate.net Analysis of fungal culture extracts allows for the identification of mycotoxin profiles of specific fungal strains and the study of factors influencing toxin production. Fusarium sporotrichioides and Fusarium langsethiae are recognized as primary producers of T-2 and HT-2 toxins. acs.org

Methodologies for detecting these toxins in fungal cultures are similar to those used for agricultural commodities, with LC-MS/MS being a preferred technique due to its sensitivity and ability to identify a wide range of metabolites. researchgate.net In a study analyzing culture extracts of various Fusarium species, HPLC combined with ELISA was used for the quantitative determination of individual trichothecenes. researchgate.net This approach allowed for the detection of several type A trichothecenes, including T-2 toxin, HT-2 toxin, neosolaniol (B1681912), and diacetoxyscirpenol. researchgate.net

Research has shown that environmental conditions, such as temperature, significantly influence the production of these mycotoxins, with lower temperatures generally favoring the synthesis of type A trichothecenes. researchgate.netnih.gov The analysis of contaminated substrates, such as artificially inoculated grains, is also crucial for understanding the biosynthesis of these toxins and for producing analytical standards.

Methodologies for Monitoring "Masked" Mycotoxin Forms Related to this compound

"Masked" mycotoxins are derivatives of parent mycotoxins that are formed in plants as part of their defense mechanism against xenobiotics. researchgate.net These modified forms, often glycosylated, may not be detected by conventional analytical methods but can be hydrolyzed back to their toxic parent forms during mammalian digestion. researchgate.netrsc.org

For this compound and its related compounds, a significant masked form is T-2-3-glucoside (T-2-3G). scispace.comresearchgate.net The development of analytical methods to detect these masked mycotoxins is essential for a comprehensive risk assessment. LC-MS/MS is the primary technique for the simultaneous determination of parent mycotoxins and their masked forms. scispace.comacs.org An LC-MS/MS method was developed for the quantification of T-2 toxin, T-2-3G, and 3-acetyl-T-2 in staple flours. scispace.com

Untargeted metabolomics studies using stable isotopic labeling and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been employed to investigate the metabolic fate of T-2 and HT-2 toxins in wheat. acs.org These studies have identified several biotransformation products, including mono- and diglucosylated forms, as well as acetylated derivatives. acs.org

The following table presents a summary of analytical methods developed for the detection of this compound and its masked forms.

Future Directions in Acetyl T2 Toxin Research

Discovery of Novel Molecular Targets and Signaling Pathways

Future research will focus on identifying novel molecular targets and further elucidating the signaling pathways affected by Acetyl-T2 toxin. Building on the knowledge of its parent compound, T-2 toxin, which is known to induce apoptosis, investigations are expanding to pinpoint specific molecular interactions. Key areas of future inquiry include:

Apoptosis Induction Pathways: T-2 toxin is recognized for its ability to trigger programmed cell death. plos.org This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govoncotarget.com The activation of caspase-9 and caspase-3 is also a critical step in this cascade. plos.org Future studies will likely explore the precise role of this compound in modulating these apoptotic components.

MAPK Signaling Cascades: The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial in translating extracellular signals into cellular responses. wikipedia.org Research has indicated the involvement of the JNK and p38 pathways in T-2 toxin-induced apoptosis. nih.govjst.go.jp The Ras–Raf–MEK–ERK pathway is another critical signaling cascade that can be activated by cellular stressors, leading to cell cycle arrest and apoptosis. nih.gov The influence of this compound on these specific kinase cascades remains a significant area for future investigation.

Ribosomal Interactions: A primary molecular target for trichothecenes is the 60S ribosomal subunit, where they can inhibit protein synthesis. mdpi.com This disruption of translation is a key mechanism of their toxicity. Future research will likely utilize advanced structural biology techniques to visualize the precise binding of this compound to the ribosome and understand how this interaction leads to a ribotoxic stress response.

Advancement of High-Throughput Analytical Platforms for Trace Analysis

The development of more sensitive and rapid analytical methods is paramount for the effective monitoring of this compound in food and feed. High-throughput platforms are essential for analyzing a large number of samples efficiently. Key advancements are anticipated in the following areas:

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques: LC coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the detection and quantification of mycotoxins. scispace.comnih.gov These methods offer high sensitivity and selectivity, allowing for the trace analysis of this compound and its related compounds in complex matrices. scispace.comnih.gov Future work will likely focus on further improving the limits of detection (LOD) and quantification (LOQ), as well as developing faster and more robust analytical workflows.

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) provide a high-throughput screening approach for mycotoxin analysis. nih.gov These methods are cost-effective and can be used for the rapid screening of a large number of samples. nih.gov Continued development in this area will likely focus on improving the specificity and sensitivity of antibodies for this compound and multiplexing capabilities to detect several mycotoxins simultaneously.

Analytical PlatformPrincipleApplication in this compound AnalysisReported Performance Metrics (for T-2 and its derivatives)
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of fragmented ions.Quantitative analysis of this compound in staple flours and other food matrices. scispace.comnih.govLOD: as low as 1.2 ng/mL; LOQ: as low as 5 ng/mL. researchgate.net
LC-HRMSSeparation by liquid chromatography followed by high-resolution mass analysis for accurate mass determination.Untargeted screening and identification of this compound and its metabolites. nih.govEnables the identification of novel biotransformation products. acs.org
HPLC with Fluorescence DetectionSeparation by high-performance liquid chromatography followed by detection of fluorescent derivatives.Quantitative analysis of T-2 and HT-2 toxins in eggs.LOD: 1 ng/mL; LOQ: 5 ng/mL. researchgate.net

Application of Systems Biology and Omics Approaches (Genomics, Proteomics, Metabolomics)

A systems biology approach, integrating various "omics" technologies, offers a comprehensive understanding of the biological impact of this compound. nih.gov

Metabolomics: This field focuses on the global analysis of metabolites in a biological system. Untargeted metabolomics using LC-HRMS has been instrumental in identifying the biotransformation products of T-2 toxin in plants, including acetylated derivatives. acs.orgacs.org This approach helps in understanding the detoxification pathways in crops and identifying novel "masked" mycotoxins. nih.govnih.gov

Genomics and Proteomics: Genomic and proteomic studies of the fungi that produce this compound, such as Fusarium species, can reveal the genetic and enzymatic machinery responsible for its biosynthesis. nih.gov This knowledge is crucial for developing strategies to inhibit toxin production at the genetic level. Furthermore, proteomics can be used to study the protein expression changes in host organisms upon exposure to the toxin, providing insights into the mechanisms of toxicity.

Omics ApproachFocus of StudyApplication in this compound ResearchKey Findings/Potential
MetabolomicsComprehensive analysis of metabolites.Identification of biotransformation products of T-2 toxin in plants and animals. nih.govnih.govReveals detoxification pathways and the formation of masked mycotoxins like 3-acetyl-HT2-glucoside. nih.gov
GenomicsStudy of the complete set of DNA (genome).Identification of genes and gene clusters involved in the biosynthesis of trichothecenes in Fusarium species.Provides targets for genetic engineering to reduce or eliminate toxin production.
ProteomicsLarge-scale study of proteins.Analysis of protein expression changes in the host in response to this compound exposure.Elucidates mechanisms of toxicity and host defense responses.

Investigation of Strategies for Mitigation of this compound Production in Agricultural Systems (Research focused)

A key area of future research is the development of effective strategies to reduce the production of this compound in agricultural systems. This research is multifaceted and includes:

Biological Control: The use of non-toxic microorganisms to compete with or inhibit the growth of mycotoxigenic fungi is a promising eco-friendly approach. semanticscholar.org Research has shown that certain yeasts and bacteria can reduce the production of T-2 toxin. nih.gov For instance, some microorganisms can biotransform T-2 toxin into less toxic compounds like 3-acetyl-T-2 toxin and neosolaniol (B1681912). nih.gov Antifungal proteins and peptides are also being explored for their potential to control toxigenic fungi. mdpi.comresearchgate.net

Good Agricultural Practices: The implementation of good agricultural practices is fundamental to mycotoxin control. who.int This includes strategies such as crop rotation, proper irrigation, and minimizing insect damage, which can create entry points for fungal infection.

Environmental Factor Management: The production of this compound by Fusarium species is influenced by environmental conditions such as temperature and water activity. nih.govnih.govresearchgate.net Research aimed at understanding the precise environmental triggers for toxin production can lead to the development of predictive models. These models can help farmers make informed decisions about planting, harvesting, and storage to minimize toxin contamination. researchgate.net

Q & A

Q. What are the recommended analytical methodologies for detecting and quantifying Acetyl-T2 Toxin in complex biological matrices?

Methodological Answer:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity, particularly for low-concentration samples.
  • Validate methods using matrix-matched calibration standards to account for matrix effects .
  • Follow standardized protocols for sample preparation (e.g., solid-phase extraction) to minimize degradation and ensure reproducibility across laboratories .
  • Include quality controls (QC) such as blanks, spikes, and replicates to confirm method accuracy .

Q. How should researchers design in vitro experiments to assess this compound’s cytotoxicity?

Methodological Answer:

  • Select cell lines relevant to the toxin’s suspected targets (e.g., hepatic or immune cells).
  • Use dose-response curves to determine IC50 values, with exposure times reflecting realistic biological scenarios (e.g., 24–72 hours).
  • Incorporate positive controls (e.g., known cytotoxic agents) and measure markers like lactate dehydrogenase (LDH) release or ATP depletion .
  • Document experimental conditions rigorously (e.g., cell passage number, media composition) to enable replication .

Q. What are the critical parameters for ensuring reproducibility in this compound exposure studies using animal models?

Methodological Answer:

  • Standardize animal strains, ages, and sexes to reduce variability.
  • Administer toxins via routes (e.g., oral gavage, intraperitoneal) relevant to human exposure pathways.
  • Monitor biomarkers of toxicity (e.g., serum ALT/AST for hepatotoxicity) and histopathological endpoints.
  • Adhere to ethical guidelines for sample size estimation and humane endpoints .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s mechanism of action across studies?

Methodological Answer:

  • Perform systematic literature reviews to identify methodological discrepancies (e.g., dosing regimes, assay types).
  • Conduct comparative experiments using harmonized protocols to isolate variables (e.g., cell viability assays vs. transcriptomic profiling) .
  • Apply meta-analysis tools to quantify heterogeneity and identify consensus pathways (e.g., oxidative stress, apoptosis) .
  • Address gaps by validating hypotheses with orthogonal methods (e.g., CRISPR knockouts for pathway confirmation) .

Q. What integrative approaches are recommended for studying this compound’s synergies with other mycotoxins?

Methodological Answer:

  • Employ multi-omics platforms (transcriptomics, metabolomics) to map interaction networks.
  • Design factorial experiments to test additive, antagonistic, or synergistic effects (e.g., using Chou-Talalay combination indices) .
  • Use computational modeling (e.g., Bayesian networks) to predict toxicity thresholds in mixed exposures .
  • Validate findings in co-culture systems or in vivo models mimicking real-world exposure scenarios .

Q. How can this compound research meet forensic toxicology standards for evidentiary reliability?

Methodological Answer:

  • Adopt ISO 17025 -compliant protocols for chain-of-custody documentation and analytical reproducibility .
  • Include degradation product analysis (e.g., acetylated metabolites) to confirm toxin origin and exposure timing .
  • Cross-validate results with antibody-based assays (e.g., ELISA) or genomic sequencing of toxin-producing organisms .
  • Ensure data meet criteria for limits of detection (LOD), quantification (LOQ), and statistical confidence intervals (e.g., ≥95%) .

Methodological Considerations from Evidence

  • Experimental Reproducibility : Strict adherence to protocols for compound preparation, storage, and instrumentation calibration is critical .
  • Data Contradictions : Use supplemental literature searches and class-based extrapolation when toxin-specific data are sparse .
  • Forensic Rigor : Standardize analytical workflows across labs to ensure consensus in toxin identification and quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.